molecular formula C20H16ClN3O3 B11252235 N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11252235
M. Wt: 381.8 g/mol
InChI Key: NUVQYLAJKVHFRY-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a carbamoyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carbamoylation: The carbamoyl group can be introduced through a reaction with isocyanate or by using a carbamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions due to its ability to bind to specific protein sites.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Agriculture: The compound can be used in the formulation of agrochemicals for pest control.

    Cosmetics: It can be incorporated into cosmetic products for its potential skin-protective properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide
  • N-(2-carbamoylphenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide

Uniqueness

N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O3/c21-16-7-3-1-5-13(16)11-24-12-14(9-10-18(24)25)20(27)23-17-8-4-2-6-15(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)

InChI Key

NUVQYLAJKVHFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(=O)N)Cl

Origin of Product

United States

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